molecular formula C21H22ClFN4O2S B2637621 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034327-77-8

3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2637621
CAS RN: 2034327-77-8
M. Wt: 448.94
InChI Key: PDLJZLZETXZQNA-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22ClFN4O2S and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has led to the synthesis of heterocyclic systems that include benzenesulfonamide moieties, demonstrating good antibacterial and antifungal activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives containing the sulfathiazole moiety have shown significant antimicrobial properties (El-Sayed, Fadda, & El-Saadaney, 2020). Similar antimicrobial activities have been observed in other N-{4-[5-aryl-1-(isonicotinoyl)pyrazol-3-yl]-phenyl}-benzenesulfonamide derivatives (Jamode, Chandak, & Bhagat, 2009).

Anticancer and Enzyme Inhibition

The structure-based design of benzenesulfonamides has led to the development of selective inhibitors for specific enzymes. Notably, N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been identified as highly selective inhibitors of the Leucine-Zipper and Sterile-α Motif Kinase (ZAK), offering potential therapeutic effects on cardiac hypertrophy (Chang et al., 2017). Furthermore, novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized, showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has contributed to understanding their potential as ligands for metal coordination, highlighting the structural diversity and the impact of substituents on their chemical behavior (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O2S/c22-19-15-18(5-6-20(19)23)30(28,29)27(17-3-1-2-4-17)14-13-26-12-9-21(25-26)16-7-10-24-11-8-16/h5-12,15,17H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLJZLZETXZQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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